N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide
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Description
“N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridazine ring, a fluorophenyl group, and a phenoxyacetamide group. The pyridazine ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .Physical and Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the structure of the compound. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity. The presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use or biological activity. If it shows promising activity in preliminary studies, future research could focus on optimizing its structure to improve its activity, studying its mechanism of action in more detail, or investigating its safety and efficacy in more advanced preclinical or clinical studies .
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-8-6-15(7-9-16)18-10-11-20(24-23-18)26-13-12-22-19(25)14-27-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQEKPODQMZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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